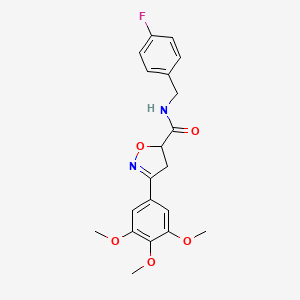![molecular formula C18H20N2O4S4 B11420815 4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11420815.png)
4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE is a complex organic compound that features a thiazole ring, sulfonyl groups, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Sulfonyl Groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Thiophene Moiety: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfonyl and thiazole groups can act as ligands in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Biological Probes: Used in the study of biological pathways involving sulfur-containing compounds.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Polymer Science: Potential monomer for the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action for compounds like 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE would depend on its specific application. In a biological context, it might interact with proteins or enzymes, inhibiting or modifying their activity. The sulfonyl groups could form strong interactions with amino acid residues, while the thiazole ring might engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLBENZENESULFONYL)-2-(METHYLTHIO)-1,3-THIAZOL-5-AMINE: Similar structure but with a methylthio group instead of a propane-1-sulfonyl group.
2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE: Lacks the 4-(4-methylbenzenesulfonyl) group.
Uniqueness
The unique combination of sulfonyl groups, thiazole ring, and thiophene moiety in 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N-[(THIOPHEN-2-YL)METHYL]-1,3-THIAZOL-5-AMINE may confer distinct chemical properties, such as enhanced stability, specific reactivity, or unique biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H20N2O4S4 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H20N2O4S4/c1-3-11-27(21,22)18-20-17(16(26-18)19-12-14-5-4-10-25-14)28(23,24)15-8-6-13(2)7-9-15/h4-10,19H,3,11-12H2,1-2H3 |
InChI Key |
IEQVVRBUEIMUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-methylphenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11420733.png)
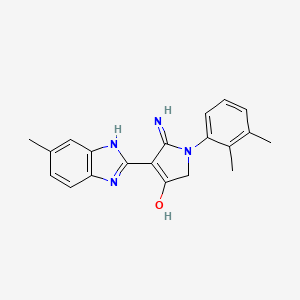
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B11420759.png)
![N-(4-fluorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11420778.png)

![methyl (2Z)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11420785.png)
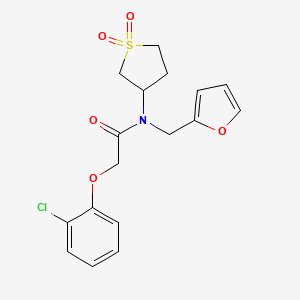
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11420790.png)

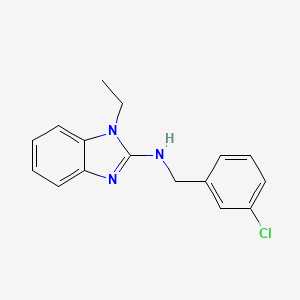
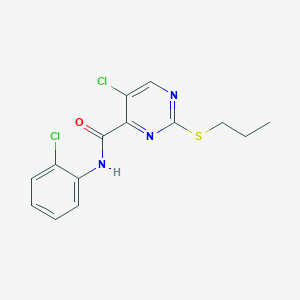
![7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420813.png)
![3-methyl-1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11420820.png)
